molecular formula C15H12N2O B12958678 1-Benzyl-1H-indazole-4-carbaldehyde

1-Benzyl-1H-indazole-4-carbaldehyde

Cat. No.: B12958678
M. Wt: 236.27 g/mol
InChI Key: HCNHAIYMZIELNT-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the benzyl group and the aldehyde functional group in this compound makes it a versatile compound for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction typically involves the use of hydrazine and a suitable catalyst under controlled conditions to form the indazole ring.

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles . This method provides good to excellent yields and is scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products:

    Oxidation: Formation of 1-Benzyl-1H-indazole-4-carboxylic acid.

    Reduction: Formation of 1-Benzyl-1H-indazole-4-methanol.

    Substitution: Formation of various substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-indazole-4-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The indazole ring can interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the benzyl and aldehyde groups.

    2H-Indazole: Another indazole derivative with different electronic properties due to the position of the nitrogen atom.

    1-Benzyl-1H-indazole: Similar to 1-Benzyl-1H-indazole-4-carbaldehyde but without the aldehyde group.

Uniqueness: this compound is unique due to the presence of both the benzyl and aldehyde groups, which provide additional sites for chemical modification and enhance its reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and potential therapeutic agents.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-benzylindazole-4-carbaldehyde

InChI

InChI=1S/C15H12N2O/c18-11-13-7-4-8-15-14(13)9-16-17(15)10-12-5-2-1-3-6-12/h1-9,11H,10H2

InChI Key

HCNHAIYMZIELNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)C=O

Origin of Product

United States

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